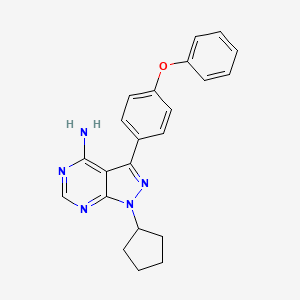PCI 29732

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), yielded no specific mentions of its use in research [].
- Limited Literature: Scientific literature databases haven't shown any recent publications focusing on this particular compound.
- Chemical Similarity: The core structure of 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares similarities with known bioactive molecules, particularly other pyrazolopyrimidine derivatives. These derivatives have been explored for their potential anti-cancer properties. Further research could investigate if 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine possesses similar bioactivity.
Future research efforts might explore the following aspects of 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
- Synthesis and Characterization: Develop efficient methods for synthesizing the compound and characterizing its physical and chemical properties.
- Biological Activity: Investigate its potential anti-cancer or other biological activities through in vitro and in vivo studies.
- Mechanism of Action: If biological activity is observed, determine the mechanism by which the compound exerts its effects.
PCI 29732, chemically known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. This compound has garnered attention in the field of oncology and immunology due to its ability to modulate B-cell activation and proliferation. With a high purity level (≥99% as determined by HPLC), PCI 29732 exhibits an IC50 value of approximately 0.3 nM, indicating its effectiveness in inhibiting BTK activity in various cellular contexts .
As research on this specific compound is limited, its mechanism of action remains unknown. However, considering its structural similarity to Ibrutinib, it might target Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling. Ibrutinib covalently binds to BTK, inhibiting its activity and affecting B-cell function []. Further investigation is needed to confirm this hypothesis.
PCI 29732 primarily functions as a competitive inhibitor of BTK, blocking its phosphorylation and subsequent signaling pathways. The compound's interaction with BTK leads to the inhibition of downstream signaling events associated with B-cell receptor activation. Specifically, PCI 29732 prevents the phosphorylation of phospholipase C gamma 1 (PLCγ1) and inhibits calcium flux in Ramos B cells, which are indicative of its mechanism of action in disrupting B-cell signaling pathways .
The biological activity of PCI 29732 is characterized by its selective inhibition of BTK, which is critical for B-cell development and function. Studies have shown that PCI 29732 effectively blocks B-cell antigen receptor-mediated gene expression in CD20+ B cells. This inhibition results in decreased transcriptional upregulation of genes associated with B-cell activation, thus demonstrating its potential therapeutic application in conditions characterized by excessive B-cell activation, such as certain lymphomas and autoimmune diseases .
The synthesis of PCI 29732 involves several key steps that typically include the construction of the pyrazolopyrimidine core followed by the introduction of cyclopentyl and phenoxy substituents. While specific synthetic routes may vary, the general process includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of cyclopentyl and phenoxy groups is performed via nucleophilic substitution or coupling reactions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Details regarding specific reagents and conditions used in these steps can be found in specialized chemical literature .
PCI 29732 has significant potential applications in therapeutic areas, particularly in treating diseases associated with aberrant B-cell activity. Its primary applications include:
- Oncology: As a treatment option for various types of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma.
- Autoimmune Diseases: Potential use in conditions like rheumatoid arthritis and lupus where B-cell activity contributes to disease pathology.
- Research Tool: Utilized in laboratory studies to investigate B-cell signaling pathways and the role of BTK in immune responses .
Interaction studies have demonstrated that PCI 29732 selectively inhibits BTK without significantly affecting other kinases at comparable concentrations. It has been shown to inhibit Lck and Lyn kinases with Ki values of 4.6 nM and 2.5 nM respectively, indicating a degree of selectivity but also suggesting potential off-target effects that warrant further investigation . These studies highlight the importance of understanding the compound's specificity to optimize its therapeutic applications.
Several compounds share structural or functional similarities with PCI 29732. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Structure | BTK Inhibition (IC50) | Unique Features |
|---|---|---|---|
| PCI 32765 | Similar pyrazolo-pyrimidine structure | ~0.5 nM | Irreversible inhibitor |
| Ibrutinib | Covalent inhibitor with different scaffold | ~0.5 nM | First-in-class BTK inhibitor |
| Acalabrutinib | Structurally distinct | ~0.5 nM | Selective for BTK with improved safety profile |
PCI 29732 stands out due to its reversible inhibition mechanism compared to other irreversible inhibitors like PCI 32765 and Ibrutinib. This characteristic may provide advantages in terms of safety profiles and side effect management during therapeutic use .








